2-(3-Phenylbenzofuran-7-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11NO |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(3-phenyl-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C16H11NO/c17-10-9-13-7-4-8-14-15(11-18-16(13)14)12-5-2-1-3-6-12/h1-8,11H,9H2 |
InChI Key |
ZJAHRISNMURFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 3 Phenylbenzofuran 7 Yl Acetonitrile and Its Analogues
Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring
Friedel-Crafts acylation and aroylation are fundamental reactions for introducing keto functionalities onto aromatic and heteroaromatic rings. nih.gov For benzofuran scaffolds, these reactions typically proceed in the presence of a Lewis acid catalyst, though regioselectivity can be a challenge. nih.gov In the case of 2-(3-phenylbenzofuran-7-yl)acetonitrile, the most probable site for acylation is the electron-rich C2 position. The reaction with an aroyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid like AlCl₃ would be expected to yield the corresponding 2-aroyl derivative. The electron-withdrawing nature of the acetonitrile (B52724) group at the 7-position is likely to have a minor deactivating effect on the benzene (B151609) part of the nucleus, further favoring substitution on the furan (B31954) ring.
Table 1: Predicted Outcome of Friedel-Crafts Aroylation
| Reactant | Reagents | Probable Position of Substitution | Expected Product |
|---|
The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org This reaction is a mild electrophilic substitution process. wikipedia.org When applied to the benzofuran system, formylation predominantly occurs at the C2 or C3 position. Given that the C3 position is already substituted in this compound, the Vilsmeier reagent is expected to attack the C2 position, leading to the formation of 2-formyl-3-phenylbenzofuran-7-yl)acetonitrile. This aldehyde can serve as a versatile intermediate for further synthetic transformations.
Table 2: Predicted Outcome of Vilsmeier Formylation
| Reactant | Reagents | Probable Position of Substitution | Expected Product |
|---|
Halogenated benzofurans are important synthetic intermediates, particularly for use in transition-metal-catalyzed cross-coupling reactions. researchgate.net The direct halogenation of benzofurans is a common electrophilic substitution reaction.
Bromination: The reaction of benzofuran with bromine typically results in addition across the 2,3-double bond, followed by elimination to yield a mixture of bromo-substituted products. To achieve selective monobromination, milder reagents such as N-bromosuccinimide (NBS) are often employed. For this compound, treatment with NBS would be expected to regioselectively introduce a bromine atom at the C2 position, yielding 2-(2-bromo-3-phenylbenzofuran-7-yl)acetonitrile.
Fluorination: Direct fluorination of aromatic systems is often challenging due to the high reactivity of elemental fluorine. More practical methods involve the use of electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄). The reaction with such reagents would also be predicted to occur at the most nucleophilic C2 position of the benzofuran ring.
Table 3: Predicted Outcomes of Halogenation Reactions
| Reaction | Reagents | Probable Position of Substitution | Expected Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C2 | 2-(2-Bromo-3-phenylbenzofuran-7-yl)acetonitrile |
Reactions Involving the Furan Ring System
Beyond electrophilic substitution, the furan ring of the benzofuran moiety can participate in other types of reactions, such as cycloadditions. For instance, photooxygenation of 2,3-disubstituted benzofurans can lead to the formation of dioxetanes via a [2+2] cycloaddition, which can then isomerize to give ring-opened products like 2-acyloxy acetophenones. researchgate.net While the aromaticity of the benzofuran system makes it less reactive in cycloaddition reactions than simple furans, under specific conditions (e.g., photochemical), the C2-C3 double bond can react.
Transformations of the Acetonitrile Functional Group
The acetonitrile group (-CH₂CN) at the 7-position offers a versatile handle for a variety of chemical transformations. The reactivity resides in both the cyano group and the adjacent active methylene group.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid (2-(3-phenylbenzofuran-7-yl)acetic acid) or an amide (2-(3-phenylbenzofuran-7-yl)acetamide), depending on the reaction conditions.
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (2-(3-phenylbenzofuran-7-yl)ethanamine).
Reactions of the Active Methylene Group: The protons on the methylene carbon are acidic and can be removed by a suitable base. The resulting carbanion can act as a nucleophile in reactions such as alkylation, acylation, or condensation with aldehydes and ketones (Knoevenagel condensation), allowing for the extension of the side chain.
Table 4: Key Transformations of the Acetonitrile Group
| Reaction Type | Reagents | Resulting Functional Group | Product Name |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid | 2-(3-Phenylbenzofuran-7-yl)acetic acid |
| Partial Hydrolysis | H₂O₂, base | Amide | 2-(3-Phenylbenzofuran-7-yl)acetamide |
| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine | 2-(3-Phenylbenzofuran-7-yl)ethanamine |
Derivatization Strategies for Enhancing Molecular Diversity
The chemical handles present in this compound allow for extensive derivatization to create a library of analogues for various research applications, such as structure-activity relationship (SAR) studies. A combinatorial approach can be employed by combining the reactions described above.
For example, electrophilic substitution at the C2 position can introduce a range of functional groups (formyl, aroyl, halogen). These new groups can then be further modified. A 2-formyl derivative can undergo Wittig reactions, reductive amination, or oxidation to a carboxylic acid. A 2-bromo derivative is an excellent precursor for Suzuki, Sonogashira, or Heck cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, or alkenyl substituents. rsc.org
Simultaneously, the acetonitrile side chain can be transformed into amines, amides, or carboxylic acids, or elongated via alkylation. By systematically applying these reaction sequences, a large and diverse collection of molecules based on the this compound scaffold can be generated, allowing for a thorough exploration of its chemical space.
Structural Characterization and Spectroscopic Analysis of Benzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
No experimental ¹H or ¹³C NMR data for 2-(3-Phenylbenzofuran-7-yl)acetonitrile has been found in published literature. This data is crucial for the definitive assignment of proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (IR) for Functional Group Identification
Specific experimental Infrared (IR) spectroscopy data for this compound, which would confirm the presence of key functional groups such as the nitrile (C≡N) and the benzofuran (B130515) ring system, is not available in the reviewed sources.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
There is no reported experimental data from Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) for this compound. This information would be necessary to confirm the compound's molecular weight and elemental composition and to study its fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimental UV-Visible spectroscopy data, which would provide information about the electronic transitions within the conjugated system of this compound, has not been located in the public domain.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
While High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment and isolation of organic compounds, no specific methods or results for the analysis of this compound have been published.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
There are no published X-ray crystallographic studies for this compound. Such a study would be required to definitively determine its three-dimensional molecular structure and crystal packing.
Theoretical and Computational Chemistry Studies of 2 3 Phenylbenzofuran 7 Yl Acetonitrile and Benzofuran Scaffolds
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of benzofuran (B130515) derivatives. aip.orgnih.gov DFT methods are favored for their balance of accuracy and computational efficiency in studying small to medium-sized molecules. aip.org
Researchers employ DFT to optimize the molecular geometry of benzofuran compounds, predicting bond lengths and angles that often show good agreement with experimental data. Such calculations can reveal important structural details, for instance, the dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran (B156813) has been calculated to be nearly planar, which has implications for its electronic conjugation.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These calculations also allow for the determination of various global and local reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and electrophilicity index, which help in predicting how and where a molecule will react. nih.gov
Furthermore, DFT is used to calculate properties like the total dipole moment, polarizability, and first-order hyperpolarizability, which are crucial for understanding a molecule's behavior in external electric fields and its potential in nonlinear optical (NLO) applications. For example, studies on 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability values indicate remarkable NLO properties.
Below is a table summarizing typical quantum chemical parameters calculated for a generic 2-phenylbenzofuran scaffold using different DFT functionals.
| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |
| EHOMO (eV) | -4.869 | -4.960 | -4.855 |
| ELUMO (eV) | -1.885 | -1.982 | -1.870 |
| Energy Gap (eV) | 2.984 | 2.978 | 2.985 |
| Dipole Moment (Debye) | 1.15 | 1.18 | 1.16 |
| Polarizability (x10-23 esu) | 2.87 | 2.86 | 2.88 |
| Hyperpolarizability (x10-30 esu) | 4.00 | 4.05 | 4.10 |
| This table is illustrative and based on data for 2-phenylbenzofuran. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. nih.govchemrxiv.orgnih.gov MD simulations are particularly valuable for understanding large and flexible molecules like those based on the benzofuran scaffold, especially when they have flexible side chains. chemrxiv.org
The primary goal of MD simulations in this context is to explore the conformational landscape of a molecule. nih.gov By simulating the motion of atoms over time, researchers can identify stable conformations, understand the transitions between them, and analyze the influence of the solvent environment on molecular shape. nih.govchemrxiv.org For complex molecules, MD can reveal how noncovalent transannular interactions, steric hindrance, and ring strain collectively influence the preferred conformations. nih.govchemrxiv.org
MD simulations are also crucial for studying intermolecular interactions. This can involve the interaction of a benzofuran derivative with solvent molecules, other molecules of the same type in a condensed phase, or a biological macromolecule like a protein. mdpi.com Hirshfeld surface analysis, which can be derived from the results of quantum chemical calculations, is another tool to visualize and quantify intermolecular contacts in crystal structures. mdpi.com These analyses can highlight the importance of interactions such as C-H···O and C-H···X (where X is a halogen) hydrogen bonds in the crystal packing. mdpi.com
The choice of force field is a critical aspect of MD simulations, as it determines the accuracy of the calculated potential energy surface. rsc.org For conjugated polymers and similar organic materials, different force fields can yield varying predictions for molecular morphology and dynamics, making experimental validation essential. rsc.org
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com It is widely used in drug discovery to understand how a small molecule ligand, such as a derivative of 2-(3-Phenylbenzofuran-7-yl)acetonitrile, might interact with a biological target, typically a protein. researchgate.netacs.orgnih.gov
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. africanjournalofbiomedicalresearch.com This allows researchers to identify potential drug candidates and to understand the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.govnih.gov
Numerous studies have employed molecular docking to investigate the potential of benzofuran derivatives as anticancer agents, antimicrobials, and inhibitors of various enzymes. researchgate.netnih.govresearchgate.netresearchgate.net For example, docking studies of benzofuran derivatives with targets like the epidermal growth factor receptor (EGFR) have helped to elucidate their binding modes and rationalize their observed biological activity. nih.gov These studies can reveal critical interactions with specific amino acid residues in the active site of the protein. nih.gov
The results of docking studies are often presented in terms of a docking score or binding energy, which provides a qualitative estimate of the binding affinity. The lower the binding energy, the more stable the complex is predicted to be.
Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of benzofuran derivatives against a protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Benzofuran Derivative 1 | -9.8 | MET793, LYS745 | Hydrogen bond, Pi-Alkyl |
| Benzofuran Derivative 2 | -9.5 | LEU718, VAL726 | Hydrophobic, Pi-Sigma |
| Benzofuran Derivative 3 | -8.7 | ASP855, CYS797 | Hydrogen bond, Pi-Sulfur |
| Reference Inhibitor | -10.1 | MET793, ASP855 | Hydrogen bond, Pi-Cation |
| This table is for illustrative purposes and does not represent actual experimental data for this compound. |
Structure-Activity Relationship (SAR) Derivation through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational modeling plays a crucial role in modern SAR studies by providing a quantitative framework to correlate molecular properties with activity. This is often referred to as Quantitative Structure-Activity Relationship (QSAR).
For benzofuran scaffolds, SAR studies have been essential in identifying the structural features required for potent and selective biological activity, particularly in the development of anticancer agents. mdpi.comnih.gov These studies have shown that substitutions at various positions on the benzofuran ring system can dramatically alter the compound's efficacy. mdpi.com For instance, earlier SAR studies on benzofuran derivatives indicated that ester or heterocyclic ring substitutions at the C-2 position were critical for cytotoxic activity. mdpi.com
Computational approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models can help to determine the correct binding mode of inhibitors and provide a visual representation of how steric and electrostatic fields of the molecules correlate with their biological activity. nih.gov The insights gained from SAR and QSAR studies are invaluable for the rational design of new, more potent analogs. For example, by identifying that a particular substitution pattern leads to enhanced activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success. mdpi.comnih.gov
Key findings from SAR studies on benzofuran derivatives often highlight the importance of:
The nature and position of substituents on the benzofuran ring. mdpi.com
The presence of specific functional groups that can act as hydrogen bond donors or acceptors.
In Silico Assessment of Material Science Properties (e.g., Hole Transport)
In addition to their biological applications, benzofuran scaffolds are of interest in materials science, particularly for their potential use in organic electronics. Computational methods are increasingly used to predict the material properties of organic molecules in silico, guiding the design of new materials for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netmdpi.com
One key property for these applications is the ability of the material to transport charge, specifically holes. Materials used in the hole transport layer (HTL) of these devices must have suitable electronic properties and good charge mobility. Computational chemistry can be used to predict these properties.
For instance, DFT calculations are used to determine the HOMO and LUMO energy levels of potential hole transport materials (HTMs). researchgate.net The HOMO level is particularly important as it needs to be well-aligned with the energy levels of adjacent layers in the device to ensure efficient hole extraction. researchgate.netmdpi.com
Furthermore, computational studies can provide insights into the molecular organization and intermolecular electronic coupling, which are crucial for efficient charge transport. The charge transport ability of a material is related to its hole mobility, which can be estimated using computational methods. mdpi.com Studies on dibenzofuran-based oligomers have shown that extending the π-conjugation of the molecules can lead to deeper HOMO energy levels and significantly increased hole mobility. researchgate.netmdpi.com
The table below shows representative data from a computational study on dibenzofuran-based HTMs, illustrating how molecular structure affects key properties.
| Molecule | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Hole Mobility (cm2 V-1 s-1) |
| mDBF | -5.15 | -2.01 | 2.17 | 1.1 x 10-3 |
| bDBF | -5.19 | -2.03 | 2.12 | 2.9 x 10-3 |
| tDBF | -5.21 | -2.04 | 2.11 | 9.1 x 10-3 |
| Data derived from studies on dibenzofuran-based oligomers. researchgate.netmdpi.com |
These in silico assessments help to screen potential candidates and prioritize synthetic targets, accelerating the discovery of new and improved materials for organic electronic devices.
Academic Research Applications of Benzofuran Containing Compounds
Development of Enzyme Inhibitors
The benzofuran (B130515) nucleus serves as a privileged scaffold for designing potent and selective enzyme inhibitors. researchgate.net Its derivatives have been investigated for their ability to target a variety of enzymes involved in the pathogenesis of neurodegenerative diseases and cancer. taylorandfrancis.comnih.gov
Cholinesterase Inhibitors (e.g., Butyrylcholinesterase, Acetylcholinesterase)
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease (AD), as they increase levels of the neurotransmitter acetylcholine. researchgate.net There are two types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While AChE inhibitors are common in clinical use, BChE becomes the primary enzyme for acetylcholine metabolism in the brains of patients with moderate to severe AD, making BChE inhibitors a key therapeutic target. researchgate.netmdpi.com
Numerous studies have demonstrated the potential of benzofuran-containing compounds as effective cholinesterase inhibitors.
A series of novel benzofuran-based compounds were synthesized, with some showing promising AChE inhibitory activity comparable to the drug donepezil. nih.gov Specifically, compounds 7c and 7e displayed IC₅₀ values of 0.058 µM and 0.086 µM, respectively, against AChE. nih.gov
Research on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis revealed potent and selective BChE inhibition. mdpi.com Six derivatives showed more potent BChE inhibitory activity (IC₅₀ values ranging from 2.5–32.8 µM) than the positive control galantamine (IC₅₀ 35.3 µM). mdpi.comCathafuran C was the most potent, with a Kᵢ value of 1.7 µM. mdpi.com
Another study on 2-arylbenzofuran derivatives found that compound 20 had an IC₅₀ value against AChE (0.086 ± 0.01 µmol·L⁻¹) similar to that of donepezil (0.085 ± 0.01 µmol·L⁻¹). nih.gov
Newly synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives also proved to be potent BChE inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range (0.054–2.7 µM). nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound 7c | AChE | 0.058 µM (IC₅₀) | nih.gov |
| Compound 7e | AChE | 0.086 µM (IC₅₀) | nih.gov |
| 2-Arylbenzofuran Derivatives | BChE | 2.5–32.8 µM (IC₅₀) | mdpi.com |
| Cathafuran C | BChE | 1.7 µM (Kᵢ) | mdpi.com |
| Compound 20 | AChE | 0.086 µM (IC₅₀) | nih.gov |
| Benzofuran-2-carboxamide Derivatives (6a-o) | BChE | 0.054–2.7 µM (IC₅₀) | nih.gov |
Tyrosine Kinase Inhibitors (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, EGFR-TK)
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. taylorandfrancis.com The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is overexpressed in many tumors, making it a prime target for anticancer drug development. tandfonline.com Benzofuran derivatives have been identified as potent inhibitors of various protein kinases, including EGFR-TK and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase in angiogenesis. taylorandfrancis.comrsc.orgresearchgate.net
Key research findings include:
A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids were evaluated for their inhibitory activity against EGFR-TK. tandfonline.comCompounds 10d and 10e showed significant inhibition with IC₅₀ values of 29.3 nM and 31.1 nM, respectively, comparable to the drug Gefitinib (IC₅₀ = 33.1 nM). tandfonline.com
In a study targeting VEGFR-2, chalcone and thiopyrimidine benzofuran derivatives were synthesized. rsc.org The compound 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) demonstrated the highest anti-VEGFR-2 activity, with an IC₅₀ value of 1.00 × 10⁻³ µM, which was more potent than the reference drug Sorafenib (IC₅₀ = 2.00 × 10⁻³ µM). rsc.org
Table 2: Tyrosine Kinase Inhibitory Activity of Selected Benzofuran Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 10d | EGFR-TK | 29.3 nM | tandfonline.com |
| Compound 10e | EGFR-TK | 31.1 nM | tandfonline.com |
| Compound 6d | VEGFR-2 | 1.00 × 10⁻³ µM | rsc.org |
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase (MAO) is a key enzyme in the metabolism of monoamine neurotransmitters and is a well-established target for treating neurological disorders like Parkinson's disease and depression. nih.govnih.gov MAO exists in two isoforms, MAO-A and MAO-B. nih.gov Benzofuran derivatives have been extensively studied as potent and selective MAO inhibitors, particularly for the MAO-B isoform. sciforum.netnih.gov
Significant findings in this area include:
A series of 2-arylbenzofuran derivatives were evaluated as inhibitors of both MAO isoforms. nih.gov These compounds were generally found to be selective MAO-B inhibitors with IC₅₀ values in the nanomolar to micromolar range. nih.gov5-Nitro-2-(4-methoxyphenyl)benzofuran was the most active in this series, with an IC₅₀ of 140 nM for MAO-B. nih.gov
Newly synthesized benzofuran–thiazolylhydrazone derivatives also showed strong MAO inhibitory effects. acs.orgCompound 2l was the most potent against the MAO-A enzyme (IC₅₀ = 0.07 µM) and also showed the strongest activity against MAO-B (IC₅₀ = 0.75 µM). acs.org
Other research has focused on 2-phenylbenzofuran (B156813) derivatives, drawing an analogy to 3-phenylcoumarins, which are known MAO-B inhibitors. sciforum.net These studies aim to develop novel and more selective MAO-B inhibitors for potential use in treating neurodegenerative disorders. sciforum.net
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Benzofuran Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 140 nM | nih.gov |
| Compound 2l (Benzofuran–thiazolylhydrazone) | MAO-A | 0.07 µM | acs.org |
| MAO-B | 0.75 µM | acs.org |
Investigations into Antioxidant Activity
Oxidative stress, resulting from an overabundance of reactive oxygen species (ROS), can cause significant damage to cellular structures and is implicated in various diseases. nih.gov Benzofuran derivatives, both natural and synthetic, have attracted considerable attention for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.govnih.gov The antioxidant capacity of these compounds is a key area of academic investigation. nih.gov
Redox-Related Mechanisms (e.g., Electron Transfer, Proton Transfer)
The primary mechanism by which many benzofuran derivatives exert their antioxidant effect is through redox-related pathways involving the donation of a hydrogen atom or an electron to neutralize free radicals. Computational and experimental studies have elucidated these mechanisms:
Hydrogen Atom Transfer (HAT) : Quantum computational studies on stilbenoid-type 2-phenylbenzofuran derivatives have shown that in the gaseous phase, their antioxidant activity is predominantly governed by the O–H bond dissociation enthalpy (BDE), which is consistent with the HAT mechanism. nih.gov In this one-step process, the antioxidant donates a hydrogen atom to the radical.
Sequential Electron Transfer-Proton Transfer (SET-PT) : In solvent environments, the SET-PT mechanism can be significant. nih.gov This two-step process begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is the key thermodynamic parameter for the initial electron transfer step. nih.gov
Sequential Proton Loss Electron Transfer (SPLET) : This is another two-step mechanism that is important in polar solvents. It involves the initial deprotonation of the antioxidant, followed by electron transfer from the resulting anion to the free radical. nih.gov
Studies have shown that for 2-phenylbenzofuran derivatives, the presence and position of hydroxyl groups on the phenyl ring significantly influence the BDE and IP values, thereby affecting the dominant antioxidant mechanism. nih.gov
Non-Redox Radical-Adduct Formation Pathways
While the majority of research on the antioxidant activity of benzofurans focuses on redox-related mechanisms like HAT and SET-PT, the potential for non-redox pathways exists. nih.gov Radical-adduct formation involves the direct reaction of a radical with the antioxidant molecule to form a stable, non-radical product. This mechanism is distinct from the electron or hydrogen transfer pathways. However, current literature on benzofuran derivatives primarily emphasizes their efficacy as free radical scavengers through redox-related processes. nih.govnih.gov Detailed investigations specifically delineating non-redox radical-adduct formation pathways for this class of compounds are less common.
Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Benzofuran derivatives have emerged as a promising class of compounds in the research and development of novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.govresearchgate.net AD is a progressive neurodegenerative condition characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.govresearchgate.net The multifactorial nature of AD has led researchers to explore multi-target-directed ligands, and the benzofuran scaffold has proven to be a valuable pharmacophore in this regard.
One of the key therapeutic strategies in AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Studies have shown that certain 2-phenylbenzofuran derivatives exhibit selective inhibitory activity against BChE, an enzyme that becomes more prominent in the later stages of AD. nih.govresearchgate.net For instance, a series of hydroxylated 2-phenylbenzofurans were designed and synthesized, with some compounds demonstrating potent and selective BChE inhibition. nih.govresearchgate.net
Furthermore, the benzofuran core has been incorporated into molecules designed to target other pathological hallmarks of AD, such as the aggregation of Aβ peptides. ijpsonline.com Research on benzofuran-based compounds has demonstrated their potential to inhibit Aβ aggregation and reduce Aβ-induced cytotoxicity, highlighting their neuroprotective capabilities. ijpsonline.com While no specific research has been published on the activity of 2-(3-Phenylbenzofuran-7-yl)acetonitrile in the context of neurodegenerative disorders, its structural similarity to other biologically active benzofurans suggests that it could be a candidate for future investigation in this area.
Table 1: Examples of Benzofuran Derivatives in Neurodegenerative Disease Research
| Compound Class | Target | Key Findings |
| Hydroxylated 2-phenylbenzofurans | Butyrylcholinesterase (BChE) | Selective inhibition of BChE, suggesting potential for late-stage AD treatment. nih.govresearchgate.net |
| Benzofuran-based compounds | Amyloid-beta (Aβ) aggregation | Inhibition of Aβ aggregation and reduction of Aβ-induced cytotoxicity. ijpsonline.com |
Studies on Anti-inflammatory Agents
Inflammation is a critical component of the host defense system; however, chronic inflammation can contribute to the pathogenesis of various diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, showing potential as a scaffold for the development of new anti-inflammatory drugs. nih.govmdpi.comnih.gov
Research has demonstrated that certain benzofuran compounds can inhibit the production of pro-inflammatory mediators. For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, a key process in the inflammatory response. nih.gov Additionally, synthetic benzofuran-heterocycle hybrids have been designed and evaluated for their ability to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com
The anti-inflammatory mechanism of some benzofuran derivatives has been linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response. mdpi.com While specific studies on the anti-inflammatory activity of this compound have not been reported, the established anti-inflammatory potential of the benzofuran scaffold warrants its investigation.
Table 2: Benzofuran Derivatives with Anti-inflammatory Potential
| Compound Type | Biological Activity | Mechanism of Action (where studied) |
| Natural Benzofuran Derivatives | Inhibition of neutrophil respiratory burst. nih.gov | Not specified |
| Synthetic Benzofuran-Heterocycle Hybrids | Inhibition of nitric oxide (NO) production. mdpi.com | Modulation of NF-κB and MAPK signaling pathways. mdpi.com |
Antibacterial and Antimicrobial Activity Studies
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the discovery of novel antimicrobial agents. The benzofuran nucleus has been identified as a valuable structural motif in the design of new antibacterial and antimicrobial compounds. researchgate.netnih.govnih.gov
Numerous studies have reported the synthesis of benzofuran derivatives with activity against a range of bacterial and fungal pathogens. For instance, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have shown antimicrobial effects against various microorganisms, including Staphylococcus aureus and Candida albicans. nih.gov The antimicrobial properties of some 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives have also been demonstrated, with activity observed against Gram-positive bacteria. nih.gov
The specific structural features of benzofuran derivatives can influence their antimicrobial potency and spectrum of activity. While there is no available data on the antibacterial or antimicrobial properties of this compound, its core structure suggests that it could be a subject of interest in the search for new antimicrobial agents.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Target Organisms | Notable Activity |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | Staphylococcus aureus, Candida albicans, among others. nih.gov | Strong effect against C. albicans. nih.gov |
| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Gram-positive and Gram-negative bacteria. | Active against Gram-positive bacteria. nih.gov |
Research on Compounds Promoting Osteoblast Differentiation
Osteoporosis is a skeletal disorder characterized by decreased bone mass and an increased risk of fractures. Therapeutic strategies for osteoporosis include agents that inhibit bone resorption and those that promote bone formation. Benzofuran derivatives have been investigated for their potential to stimulate osteoblast differentiation, a key process in bone formation. nih.govresearchgate.net
A study on novel benzofuran derivatives demonstrated that certain compounds could promote osteoblast differentiation in mouse mesenchymal stem cells. nih.govresearchgate.net One particular derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, exhibited potent osteoblast differentiation-promoting activity. nih.gov Further investigation suggested that the osteoblastogenic activity of this compound is mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov
Although research specifically on this compound in the context of osteoblast differentiation is lacking, the findings for other benzofuran derivatives highlight the potential of this chemical class in the development of new anabolic agents for the treatment of osteoporosis.
Photodegradation Studies of Benzofuran-Containing Pharmaceuticals
The environmental fate of pharmaceuticals is a growing concern, and understanding their degradation pathways is crucial. Photodegradation, or the breakdown of compounds by light, is a significant process that can affect the persistence and toxicity of pharmaceuticals in the environment. Studies on the photodegradation of benzofuran-containing compounds have provided insights into their environmental behavior.
For example, research on the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran, a toxic environmental contaminant, has shown that it undergoes photolysis under sunlight. ias.ac.in The rate of photodegradation can be significantly influenced by the presence of sensitizers in natural waters. ias.ac.in Similarly, studies on the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzofuran have been conducted using titanium-based catalysts, demonstrating that these compounds can be decomposed into less chlorinated and less toxic byproducts. mdpi.com
While no specific photodegradation studies have been conducted on this compound, the existing literature on related compounds suggests that its environmental persistence and transformation products under photolytic conditions would be a relevant area of investigation.
Exploration as Chemical Scaffolds for Advanced Materials
The unique chemical and physical properties of the benzofuran scaffold make it an attractive building block for the development of advanced materials. The rigid, planar structure and the presence of a heteroatom provide opportunities for tuning the electronic and optical properties of benzofuran-based materials.
While specific applications of this compound in advanced materials have not been reported, the broader class of benzofurans has been explored in various material science contexts. For instance, the synthesis of benzofuran derivatives is a topic of interest in organic chemistry, with various methods developed to create substituted benzofurans that could serve as precursors for functional materials. organic-chemistry.orgoregonstate.eduresearchgate.net The inherent fluorescence of some benzofuran derivatives also suggests their potential use in optical applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes. The versatility of the benzofuran scaffold indicates that with appropriate functionalization, derivatives like this compound could be investigated for their potential in the design of novel organic materials.
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Phenylbenzofuran-7-yl)acetonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer:
A typical synthesis involves ester hydrolysis under reflux conditions. For example, a benzofuran precursor (e.g., ethyl 2-(benzofuran-yl)acetate) is hydrolyzed using aqueous potassium hydroxide (KOH) in methanol/water, followed by acidification to isolate the acetonitrile derivative . Key optimizations include:
- Reaction time : Extended reflux (5–8 hours) ensures complete hydrolysis.
- Purification : Column chromatography (ethyl acetate as eluent) improves purity (yield ~82%) .
- Temperature control : Maintaining reflux at 70–80°C prevents side reactions.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and nitrile functionality. For example, the nitrile group exhibits a characteristic C peak at ~115–120 ppm .
- X-ray crystallography : Resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds in crystal lattices). The benzofuran core is typically planar (mean deviation <0.01 Å) .
- IR spectroscopy : A sharp peak near 2240 cm confirms the –C≡N group .
Basic: What pharmacological activities are associated with benzofuran-acetonitrile derivatives, and how are these evaluated?
Methodological Answer:
Benzofuran derivatives exhibit antimicrobial , antitumor , and antiviral activities. Standard assays include:
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., IC determination) .
- Structure-activity relationships (SAR) : Modifying substituents (e.g., halogens, methyl groups) enhances bioactivity .
Advanced: How can computational methods like molecular docking predict the bioactivity of this compound?
Methodological Answer:
- Target selection : Prioritize enzymes like tyrosine kinases or DNA topoisomerases based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate with binding energy scores (ΔG ≤ -7 kcal/mol suggests strong affinity) .
- MD simulations : Run 100-ns trajectories to assess complex stability (e.g., RMSD <2.0 Å) .
Advanced: What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR, IR, and mass spectrometry data. For example, a missing nitrile peak in IR may indicate sample degradation.
- Crystallographic refinement : Use SHELXL (via Olex2) to resolve ambiguous electron density maps, especially for overlapping substituents .
- Isotopic labeling : Introduce N or C labels to clarify NMR signal assignments .
Advanced: How does X-ray crystallography contribute to understanding intermolecular interactions in this compound?
Methodological Answer:
- Hydrogen-bond analysis : Identify O–H⋯O or C–H⋯N interactions in the crystal lattice. For example, carboxyl groups often form centrosymmetric dimers via O–H⋯O bonds (bond length ~1.8–2.0 Å) .
- Packing diagrams : Use Mercury software to visualize π-π stacking (3.5–4.0 Å spacing) between benzofuran rings .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) reveal molecular rigidity/flexibility .
Advanced: What challenges arise in refining crystal structures of benzofuran derivatives using SHELX software?
Methodological Answer:
- Disorder modeling : Split occupancy refinement for overlapping substituents (e.g., methyl or halogen groups) .
- Hydrogen placement : Apply riding models for H atoms (C–H = 0.95–0.99 Å; U = 1.2–1.5×U of parent atom) .
- Twinned data : Use TWIN/BASF commands in SHELXL to refine pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
